![molecular formula C42H86N4O2S2 B12520775 Bis[2-(3-octadecylureido)ethyl] persulfide CAS No. 674772-33-9](/img/structure/B12520775.png)
Bis[2-(3-octadecylureido)ethyl] persulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(3-octadecylureido)ethyl] persulfide is an organic compound characterized by the presence of persulfide and urea functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3-octadecylureido)ethyl] persulfide typically involves the reaction of 3-octadecylurea with ethylene bis(2-chloroethyl) disulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(3-octadecylureido)ethyl] persulfide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Bis[2-(3-octadecylureido)ethyl] persulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis[2-(3-octadecylureido)ethyl] persulfide involves its interaction with molecular targets through its persulfide and urea groups. The persulfide group can undergo redox reactions, influencing cellular redox states and signaling pathways. The urea groups can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[2-(dimethylamino)ethyl] persulfide: Similar in structure but with dimethylamino groups instead of octadecylureido groups.
Bis[2-(methacryloyl)oxyethyl] disulfide: Contains methacryloyl groups and is used in polymer chemistry.
Uniqueness
Bis[2-(3-octadecylureido)ethyl] persulfide is unique due to its long alkyl chain (octadecyl) and urea functional groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring hydrophobic interactions and specific hydrogen bonding capabilities.
Propriétés
Numéro CAS |
674772-33-9 |
|---|---|
Formule moléculaire |
C42H86N4O2S2 |
Poids moléculaire |
743.3 g/mol |
Nom IUPAC |
1-octadecyl-3-[2-[2-(octadecylcarbamoylamino)ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C42H86N4O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-41(47)45-37-39-49-50-40-38-46-42(48)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H2,43,45,47)(H2,44,46,48) |
Clé InChI |
WBMXIGRJSYEWFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCCSSCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)



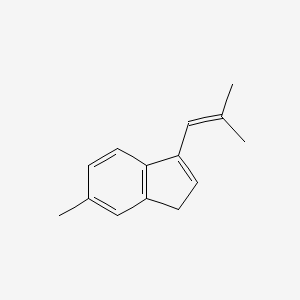
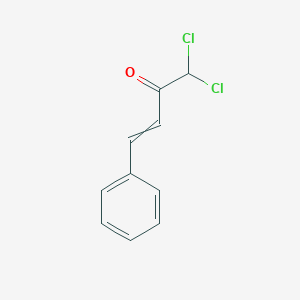
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
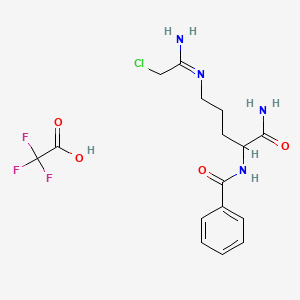
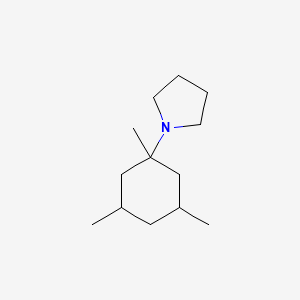

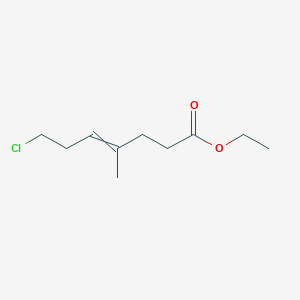
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

